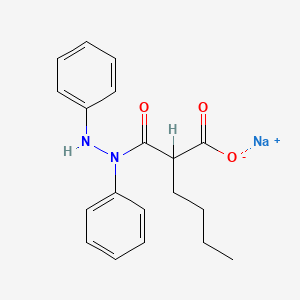

Bumadizone sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14467-30-2 |

|---|---|

Molecular Formula |

C19H21N2NaO3 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

sodium;2-[anilino(phenyl)carbamoyl]hexanoate |

InChI |

InChI=1S/C19H22N2O3.Na/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;+1/p-1 |

InChI Key |

JSKMFBFCHQMLJR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Historical Context and Evolution of Bumadizone Sodium Research

Early Research and Initial Investigations into Therapeutic Potential

Bumadizone (B43250) emerged as a compound with significant anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. nih.govncats.io It is a carbohydrazide (B1668358), synthesized from butylmalonic acid and 1,2-diphenylhydrazine (B7769752). nih.govlookchem.com While the active moiety is Bumadizone, it is typically administered as a salt to improve its characteristics; the sodium salt is noted to enhance its solubility and bioavailability. cymitquimica.comnih.gov

Early research focused on its potential for treating rheumatic disorders. lookchem.com Clinical investigations demonstrated its efficacy, leading to its approval and marketing in Germany and Austria for the treatment of rheumatoid arthritis and gout. nih.govdrugbank.com Bumadizone is classified as a non-steroidal anti-inflammatory drug (NSAID). cymitquimica.com Its mechanism of action, like other NSAIDs, involves blocking the synthesis of prostaglandins (B1171923) by inhibiting the cyclooxygenase (COX) enzymes. nih.govpatsnap.com Prostaglandins are key mediators of inflammation and pain in the body. nih.govpatsnap.com

One of the pivotal early studies was a double-blind crossover trial involving 56 patients with rheumatoid arthritis, which compared the efficacy of bumadizone calcium (another salt form of the active compound) against a placebo, paracetamol, and acetylsalicylic acid. The results, as detailed in the table below, were statistically significant and highlighted the therapeutic potential of the drug.

| Comparison Group | Number of Patients | Outcome | Statistical Significance |

|---|---|---|---|

| Placebo | 11 | Bumadizone was superior in all cases where a preference was recorded. | P<0.01 |

| Paracetamol | 20 | Bumadizone was superior in 17 out of 20 patients. | P<0.01 |

| Acetylsalicylic Acid | 25 | Bumadizone was more effective in 13 patients and less effective in 4. | Not specified, but trend favored Bumadizone. |

These initial findings established Bumadizone as a viable treatment option for inflammatory conditions like rheumatoid arthritis. journals.co.za The research indicated that the compound reached at least Phase II of clinical trials. nih.gov

Influences of Early Research Findings on Subsequent Academic Trajectories

The promising results from early clinical trials spurred further academic and industrial research into Bumadizone. The initial success in demonstrating its anti-inflammatory and analgesic efficacy laid the groundwork for more detailed mechanistic and formulation studies.

A significant trajectory of subsequent research focused on understanding its precise pharmacological profile. Investigations confirmed its role as an inhibitor of cyclooxygenase (COX) enzymes, a hallmark of NSAIDs. nih.govpatsnap.com Some research suggested a degree of selectivity towards COX-2, the enzyme more directly involved in the inflammatory pathway, which could potentially offer a better therapeutic profile. patsnap.com

Another major area of academic pursuit was the development of novel drug delivery systems to optimize its therapeutic effects and mitigate known NSAID-related side effects, such as gastrointestinal irritation. medchemexpress.com For instance, research was conducted on formulating Bumadizone calcium dihydrate into colon-targeted microspheres compressed into tablets. tandfonline.com This approach aimed to prevent the drug's release in the stomach and upper small intestine, delivering it specifically to the colon for conditions like ulcerative colitis, thereby avoiding gastric side effects. lookchem.com

The table below summarizes the key directions that subsequent research on Bumadizone took, influenced by the initial findings.

| Research Area | Objective | Example Study/Finding |

|---|---|---|

| Pharmacology | Elucidate the precise mechanism of action. | Confirmed inhibition of COX-1 and COX-2 enzymes, central to its anti-inflammatory effect. patsnap.com |

| Drug Formulation & Delivery | Improve therapeutic delivery and reduce side effects. | Development of colon-targeted microspheres to bypass the stomach and deliver the drug directly to the colon. tandfonline.com |

| Regulatory Scrutiny | Address safety concerns based on structural relations. | Its structural similarity to phenylbutazone (B1037) led to rigorously restricted indications by some regulatory authorities. lookchem.com |

| Analytical Methods | Develop methods for detection and quantification. | Development of HPTLC and RP-HPLC methods to determine Bumadizone in the presence of its degradation products. |

Furthermore, the structural relationship of Bumadizone to phenylbutazone, another NSAID with known risks, prompted some national regulatory bodies to apply rigorously restricted indications for its use, shaping its clinical application and further research landscape. lookchem.com This led to a more cautious approach and highlighted the importance of post-market surveillance and ongoing safety evaluation in its academic and clinical trajectory.

Synthetic Methodologies and Chemical Modifications of Bumadizone Sodium

Established Synthetic Pathways for Bumadizone (B43250) Sodium

The synthesis of bumadizone primarily involves the creation of its free acid form, 2-[(1,2-diphenylhydrazino)carbonyl]hexanoic acid, which is then converted to its sodium salt. The core of the synthesis is a condensation reaction.

A key method for synthesizing the bumadizone free acid involves the condensation of 1,2-diphenylhydrazine (B7769752) with a derivative of malonic acid. Specifically, bumadizone is a carbohydrazide (B1668358) that can be formed by the formal condensation of a carboxy group from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine. nih.gov This reaction creates the central carbohydrazide linkage and attaches the butyl and phenyl groups characteristic of the bumadizone structure.

While the primary synthesis involves the aforementioned condensation, variations in reagents and conditions can be employed to optimize the yield and purity of the final product. Once the bumadizone free acid is obtained, it can be converted to bumadizone sodium by reacting it with a suitable sodium-containing base, such as sodium hydroxide (B78521) or sodium alkoxide. This acid-base reaction results in the formation of the more soluble sodium salt. cymitquimica.com

Table 1: Key Reactants in Bumadizone Synthesis

| Reactant | Role in Synthesis |

| 1,2-Diphenylhydrazine | Provides the diphenylhydrazino moiety |

| Butylmalonic acid (or its derivative) | Provides the hexanoic acid backbone |

| Sodium-containing base | Converts bumadizone free acid to its sodium salt |

Approaches to Derivatization and Analog Generation for Research Purposes

The derivatization of bumadizone and the generation of its analogs are important for structure-activity relationship (SAR) studies and the development of new compounds with potentially improved properties. Research in this area often focuses on modifying specific parts of the bumadizone molecule.

One approach to derivatization involves altering the alkyl chain. By substituting the butyl group with other alkyl or aryl groups, researchers can investigate how the size and lipophilicity of this part of the molecule affect its anti-inflammatory and analgesic activities.

Another strategy is the modification of the phenyl rings. Introducing substituents onto one or both of the phenyl groups can influence the compound's electronic properties and its interaction with biological targets. For example, the synthesis of derivatives with electron-donating or electron-withdrawing groups can provide insights into the mechanism of action.

Furthermore, the carbohydrazide linkage itself can be a target for modification. The synthesis of analogs with different linking groups could lead to compounds with altered metabolic stability or pharmacological profiles. A patent describes the synthesis of taurine-derived compounds with NSAID activity, suggesting a potential avenue for creating novel bumadizone analogs by linking it to taurine. google.com

Research has also been conducted on creating different salt forms of bumadizone, such as bumadizone calcium, to alter its physicochemical properties. tandfonline.comtandfonline.com

Structural Elucidation Research in the Context of Synthesis

The confirmation of the chemical structure of newly synthesized bumadizone and its derivatives is a critical step. Various analytical techniques are employed for this purpose.

For bumadizone and its degradation products, advanced chromatographic and spectrometric methods have been utilized. For instance, High-Performance Thin-Layer Chromatography (HPTLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) have been developed to separate and quantify bumadizone in the presence of its alkaline-induced degradation product. researchgate.net In these studies, a mobile phase of hexane-ethyl acetate-glacial acetic acid was used for HPTLC, and a mobile phase of methanol-water-acetonitrile was used for RP-HPLC. researchgate.net

Furthermore, techniques like Ultra-High-Pressure Liquid Chromatography coupled with a Diode-Array Detector and an ESI-Quadrupole Time-of-Flight mass spectrometer (UHPLC-DAD-ESI-Q-TOF-MS) have been used for the structural elucidation of photodegradation products of related compounds, demonstrating the powerful analytical tools available for characterizing bumadizone and its derivatives. researchgate.net These methods are essential for confirming the success of a synthetic pathway and for identifying any impurities or byproducts.

Molecular Mechanisms of Action Research for Bumadizone Sodium

Cyclooxygenase Enzyme Inhibition and Prostaglandin (B15479496) Synthesis Modulation

The principal mechanism of action for Bumadizone (B43250), like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. nih.govpatsnap.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) and other prostanoids, which are lipid compounds that mediate inflammation, pain, and fever. patsnap.comscielo.org.mx

The process begins when various stimuli activate phospholipase A2, liberating arachidonic acid from cell membranes. stanford.edu The COX enzyme then catalyzes the formation of the unstable intermediate prostaglandin H2 (PGH2) from arachidonic acid. ccjm.org PGH2 is subsequently converted by tissue-specific isomerases into a variety of prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), collectively known as prostanoids. ccjm.orgjpp.krakow.pl These molecules have a wide range of biological activities. ccjm.org

By blocking the active site of the COX enzyme, Bumadizone prevents the synthesis of these prostanoids. nih.govnih.gov The reduction in prostaglandin levels at the site of inflammation is directly linked to the anti-inflammatory and analgesic effects of the drug. patsnap.comscielo.org.mx Inhibition of prostaglandin synthesis in the central nervous system, specifically the hypothalamus, is believed to be responsible for its antipyretic action. ebi.ac.uk

Table 1: Key Components of the Prostaglandin Synthesis Pathway

| Component | Type | Role in Pathway |

|---|---|---|

| Arachidonic Acid | Fatty Acid | Substrate for the COX enzyme, converted into prostanoids. stanford.edu |

| Cyclooxygenase (COX) | Enzyme | Catalyzes the conversion of arachidonic acid to Prostaglandin H2. nih.gov |

| Prostaglandins | Lipid Compounds | Mediate inflammation, pain, and fever. patsnap.comjpp.krakow.pl |

Research on COX-1 and COX-2 Selectivity and Differential Inhibition

Following the discovery of two distinct cyclooxygenase isoforms, COX-1 and COX-2, research into NSAIDs has heavily focused on their relative selectivity for these enzymes. scielo.org.mxjpp.krakow.pl

COX-1 is considered a constitutive enzyme, meaning it is typically present in most tissues under normal physiological conditions. smw.ch It is involved in producing prostaglandins that have a protective role, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow and platelet function. scielo.org.mxccjm.org

COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors. scielo.org.mxmdpi.com The prostaglandins produced by COX-2 are major contributors to the inflammatory response, pain, and fever. jpp.krakow.pl

The therapeutic, anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while many of the common adverse effects, particularly gastrointestinal issues, are linked to the inhibition of the protective COX-1 enzyme. ccjm.orgmdpi.com

Research into the specific COX selectivity of Bumadizone has yielded somewhat varied classifications. Some sources categorize Bumadizone as a non-selective NSAID, implying that it inhibits both COX-1 and COX-2 without a strong preference for either. drugbank.com However, other studies have indicated that Bumadizone calcium may exhibit a degree of selectivity towards the COX-2 isoform. patsnap.com This suggested selectivity for COX-2 could theoretically offer a more targeted anti-inflammatory action. patsnap.com The difference in the active site volume and structure between COX-1 and COX-2 allows for the design of drugs with varying degrees of selectivity. jpp.krakow.pl

Table 2: Comparison of COX-1 and COX-2 Isoforms

| Feature | Cyclooxygenase-1 (COX-1) | Cyclooxygenase-2 (COX-2) |

|---|---|---|

| Expression | Constitutive (present in most tissues) smw.ch | Inducible (upregulated during inflammation) mdpi.com |

| Physiological Role | "Housekeeping" functions: GI mucosa protection, platelet aggregation, renal homeostasis. ccjm.orgjpp.krakow.pl | Pro-inflammatory functions: mediates pain, inflammation, and fever. scielo.org.mxjpp.krakow.pl |

| Inhibition Effect | Associated with therapeutic effects but also gastrointestinal and renal side effects. ccjm.org | Primarily associated with anti-inflammatory and analgesic therapeutic effects. ccjm.orgmdpi.com |

Investigation of Other Potential Molecular Pathways Contributing to Pharmacological Effects

For Bumadizone specifically, the scientific literature predominantly focuses on its role as a cyclooxygenase inhibitor. nih.govpatsnap.com There is limited specific research detailing other distinct molecular targets or pathways that significantly contribute to its anti-inflammatory, analgesic, or antipyretic effects. The primary mechanism remains the modulation of the arachidonic acid cascade through the inhibition of COX-1 and COX-2. nih.govpatsnap.com

Preclinical Pharmacological Investigations of Bumadizone Sodium

Pharmacokinetic Characterization in Nonclinical Animal Models

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. scholarsresearchlibrary.com Such studies for bumadizone (B43250) have been conducted in various animal models, including rats and dogs, to provide a comprehensive understanding of its kinetic profile. scribd.comnih.gov

Following oral administration, bumadizone is rapidly absorbed from the gastrointestinal tract. patsnap.com Studies in rats and dogs have demonstrated that the compound is well-absorbed, although bioavailability can vary between species. nih.gov For instance, the oral bioavailability of a similar drug, doxazosin (B1670899), was found to be approximately 50% in rats and 60% in dogs. nih.gov After absorption, bumadizone is distributed into various tissues. nih.gov High plasma protein binding has been observed across different species, with rates of 95.3% in rats and higher in other species. nih.gov Tissue distribution studies in rats have shown that after a single intravenous dose, drug-related compounds are distributed rapidly into all examined tissues, with the highest concentrations often found in major organs of elimination like the kidney and liver. nih.govfrontiersin.org

Interactive Data Table: Pharmacokinetic Parameters of a Similar NSAID (Doxazosin) in Animal Models

| Species | Oral Bioavailability | Plasma Protein Binding | Mean Plasma Half-life | Mean Plasma Clearance |

| Rat | ~50% nih.gov | 95.3% nih.gov | 1.2 hours nih.gov | 30 ml min-1 kg-1 nih.gov |

| Dog | 60% nih.gov | >95.3% nih.gov | 5 hours nih.gov | 13 ml min-1 kg-1 nih.gov |

This table presents data for doxazosin, a compound with a similar drug profile, to illustrate comparative pharmacokinetic parameters.

Bumadizone undergoes extensive metabolism, primarily in the liver. patsnap.com The metabolic pathways of bumadizone and other NSAIDs often involve hydroxylation and O-demethylation. nih.gov These metabolic processes are primarily mediated by the cytochrome P-450 (CYP) enzyme system. nih.gov

Significant species-specific differences in metabolism have been observed. nih.govresearchgate.net For example, the metabolism of apixaban, another pharmaceutical compound, showed that while the parent drug was the major component in the plasma of mice, rats, and dogs, it was a minor component in rabbits, where its metabolites were more prominent. psu.edu Such differences are often due to variations in the expression and activity of CYP isoforms among species. nih.gov For instance, CYP1A, CYP2C, CYP2D, and CYP3A show considerable interspecies differences, which can affect the metabolic profile of a drug. nih.gov Understanding these differences is crucial for extrapolating animal data to humans. fda.gov

The excretion of bumadizone and its metabolites occurs through both renal and fecal routes. patsnap.com Following administration, the major route of elimination for many drugs and their metabolites is via the feces in species like mice, rats, and dogs. nih.gov For sodium danshensu, another compound studied in rats, urinary excretion accounted for about 47% of the administered dose within 96 hours, while fecal excretion was minimal at about 1.16%. nih.gov Biliary excretion can also play a role, though it may be a minor pathway. nih.gov The elimination half-life of a drug can vary significantly between species; for example, the half-life of doxazosin is 1.2 hours in rats and 5 hours in dogs. nih.gov

Metabolic Pathways and Species-Specific Differences in Animal Models

Preclinical Pharmacodynamic Efficacy Assessment in Animal Models

The pharmacodynamic effects of bumadizone, particularly its anti-inflammatory and analgesic properties, have been evaluated in various preclinical animal models. nih.govaccscience.comscielo.br

The anti-inflammatory activity of bumadizone has been assessed using models such as carrageenan-induced paw edema in rats. nih.govnih.gov This model induces a localized inflammatory response, allowing for the evaluation of a drug's ability to reduce swelling. scielo.brscielo.br Other models include xylene-induced ear edema and cotton pellet-induced granuloma formation to assess acute and chronic inflammation, respectively. nih.gov

The analgesic effects of bumadizone are typically evaluated using models like the acetic acid-induced writhing test and the hot plate test. nih.govnih.gov The writhing test assesses peripheral analgesic activity by counting the number of abdominal constrictions induced by an irritant. scielo.br The hot plate test evaluates central analgesic effects by measuring the reaction time of an animal to a thermal stimulus. nih.gov

Interactive Data Table: Common In Vivo Models for NSAID Efficacy

| Model | Type of Activity Assessed | Typical Animal Model |

| Carrageenan-induced Paw Edema nih.govnih.gov | Anti-inflammatory | Rat nih.govnih.gov |

| Acetic Acid-induced Writhing nih.govnih.gov | Analgesic (Peripheral) | Mouse scielo.br |

| Hot Plate Test nih.gov | Analgesic (Central) | Mouse nih.gov |

| Xylene-induced Ear Edema nih.gov | Anti-inflammatory (Acute) | Mouse nih.gov |

| Cotton Pellet-induced Granuloma nih.gov | Anti-inflammatory (Chronic) | Rat nih.gov |

Biomarker analysis in preclinical studies provides quantitative measures of a drug's pharmacodynamic effects. A key mechanism of action for bumadizone is the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain. patsnap.compatsnap.com Beyond COX inhibition, bumadizone has been shown to interfere with the migration and activation of leukocytes to the site of inflammation. patsnap.com

Myeloperoxidase (MPO) is an enzyme found in neutrophils, a type of leukocyte, and its activity is often used as a biomarker for inflammation and neutrophil infiltration. tandfonline.com In a study involving a colon-targeted formulation of bumadizone in rabbits with induced colitis, a significant decrease in myeloperoxidase activity was observed, indicating a reduction in inflammation. tandfonline.com This analysis helps to confirm the anti-inflammatory action of the drug at a cellular level. tandfonline.com

In Vivo Models for Anti-inflammatory and Analgesic Research

Development and Application of In Vitro and Ex Vivo Preclinical Models

Preclinical evaluation of drug candidates relies on a suite of in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) models. These systems are indispensable for elucidating mechanisms of action, evaluating tissue penetration, and understanding biological variability before human trials commence. They offer a crucial bridge between initial compound discovery and in vivo animal studies, aligning with the principles of reducing, refining, and replacing animal testing.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental tools for dissecting the molecular and cellular mechanisms by which a drug exerts its effects. For an anti-inflammatory agent like Bumadizone, these assays can quantify its impact on specific cell types and inflammatory pathways.

The primary mechanism of Bumadizone is the inhibition of the cyclooxygenase (COX) enzyme, which is a critical component in the biochemical pathway leading to the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and pain.

To further investigate its anti-inflammatory properties at a cellular level, specific in vitro models can be employed. For instance, in the context of rheumatoid arthritis, studies using fibroblast-like synoviocytes from patients can be utilized. These cells are key players in the pathogenesis of the disease, and assays such as an Enzyme-Linked Immunosorbent Assay (ELISA) can measure the ability of Bumadizone to suppress the production of pro-inflammatory cytokines. Other cell-based assays for anti-inflammatory compounds often focus on their ability to inhibit the production of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins, or their capacity to modulate critical signaling pathways such as the NF-kB pathway, which regulates a wide array of genes involved in inflammation. drugbank.comscience.gov

| Assay Type | Model System | Endpoint Measured | Mechanistic Insight |

|---|---|---|---|

| Enzyme Inhibition Assay | Isolated COX-1 / COX-2 enzymes | Enzyme activity | Directly measures inhibition of the primary drug target. |

| Cytokine Suppression Assay (ELISA) | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) drugbank.com | Evaluates the drug's ability to reduce key inflammatory mediators. |

| Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) | Various cell lines (e.g., Macrophages, Fibrosarcoma cells) science.gov | Activation state of transcription factors (e.g., NF-kB) drugbank.com | Determines the effect on intracellular signaling cascades that control inflammatory gene expression. |

Advanced Tissue and Organ Models (e.g., ex vivo human skin platforms)

While specific preclinical studies investigating Bumadizone sodium using advanced tissue or organ models were not identified in the available research, these platforms represent a significant advancement in drug development. They offer a more physiologically relevant context than simple cell cultures by preserving the complex three-dimensional architecture and cellular diversity of native tissue. researchgate.net

A prominent example is the ex vivo human skin model. These platforms use donated human skin samples that are kept viable in specialized bioreactors, sometimes for up to a week. nih.gov This technology allows for the study of topically applied substances in a setting that closely mimics in vivo conditions. For a hypothetical topical formulation of an NSAID like Bumadizone, such a model would be invaluable for assessing:

Dermal Penetration: Quantifying the extent and rate at which the compound permeates the stratum corneum, epidermis, and dermis.

Local Bioavailability: Determining the concentration of the active drug that reaches target cells within the skin layers.

Tissue Interaction: Observing the structural and cellular effects of the drug on the skin itself, including its interaction with keratinocytes and immune cells. nih.gov

The use of these models provides authentic, human-relevant data that is more predictive of clinical outcomes than animal models, which can have significant differences in skin physiology. typeset.io

Gender-Related Considerations in Preclinical Pharmacological Research

While research specifically detailing gender-related considerations in the preclinical study of Bumadizone is not available, this area has become a critical component of modern drug development. Historically, preclinical research was predominantly conducted in male animals, which led to gaps in understanding how drugs affect females. lsmuni.lt Regulatory bodies now emphasize the importance of including both sexes in non-clinical studies to ensure that potential sex-based differences in pharmacology are identified early.

Sex differences can significantly impact a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). typeset.io These differences are driven by a combination of genetic, hormonal, and physiological factors. d-nb.info For example, women generally have a higher percentage of body fat, which can affect the volume of distribution for certain drugs. typeset.io Furthermore, differences in the activity of metabolic enzymes, such as the cytochrome P450 (CYP) family, and variations in renal clearance can lead to different drug exposure levels between males and females. typeset.iolsmuni.lt These pharmacokinetic variations can have direct clinical consequences, potentially altering both the efficacy and the adverse effect profile of a medication. Therefore, considering sex as a biological variable is essential for the robust preclinical evaluation of any new chemical entity.

| Pharmacokinetic Parameter | General Gender-Related Difference | Potential Implication |

|---|---|---|

| Volume of Distribution (Vd) | Females generally have a higher percentage of body fat. typeset.io | May alter the distribution of lipophilic drugs. |

| Drug Metabolism | Sex-specific differences exist in the activity of key enzyme systems (e.g., CYP3A4 activity is often higher in females, while CYP1A2 is lower). typeset.io | Can lead to different rates of drug clearance and formation of metabolites. |

| Renal Clearance | Females tend to have a lower glomerular filtration rate than males. typeset.io | May result in slower elimination of drugs that are primarily cleared by the kidneys. |

| Body Weight | Males are, on average, heavier than females. typeset.io | Standard doses may result in higher mg/kg exposure in females. |

Analytical Methodologies for Bumadizone Sodium Research and Characterization

High-Performance Liquid Chromatography (HPLC) Applications

HPLC stands as a cornerstone for the analysis of bumadizone (B43250) sodium due to its high resolution, sensitivity, and reproducibility. ijpsjournal.com It is extensively used for the development of validated analytical methods and for the simultaneous determination of the active pharmaceutical ingredient (API) alongside its degradation products.

Development and Validation of HPLC Methods for Quantitative Analysis

The development of a robust HPLC method is fundamental for the accurate quantification of bumadizone sodium in bulk and dosage forms. These methods are meticulously validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. nih.gov Validation parameters typically include specificity, linearity, accuracy, precision, robustness, and the determination of the limit of detection (LOD) and limit of quantification (LOQ). ijpsjournal.comnih.gov

A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. ijpsjournal.com For instance, a validated RP-HPLC method for bumadizone calcium semi-hydrate utilizes a C18 column. nih.gov The mobile phase, a critical component in achieving optimal separation, often consists of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with an aqueous buffer. ijpsjournal.comnih.gov Detection is typically carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance, such as 235 nm. nih.gov

The validation process generates crucial data that confirms the method's reliability. Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response. nih.gov Accuracy is assessed through recovery studies, while precision is determined by evaluating the repeatability and intermediate precision of the method. nih.govpensoft.net

Table 1: Example of HPLC Method Parameters for Bumadizone Analysis

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) |

| Column | Phenomenex C18 nih.gov |

| Mobile Phase | Methanol-Water-Acetonitrile (20:30:50, v/v/v) nih.gov |

| Flow Rate | 2 mL/min nih.gov |

| Detection | UV at 235 nm nih.gov |

| Injection Volume | 10 μl pensoft.net |

| Column Temperature | 30 °С pensoft.net |

Simultaneous Determination with Degradation Products and Related Substances

Stability-indicating analytical methods are essential for monitoring the degradation of this compound under various stress conditions, such as exposure to alkaline, acidic, and oxidative environments. pensoft.netasiapharmaceutics.info HPLC is particularly well-suited for this purpose as it can effectively separate the intact drug from its degradation products and any process-related impurities. nih.govpensoft.net

For example, a validated RP-HPLC method has been developed for the simultaneous determination of bumadizone calcium semi-hydrate and its alkaline-induced degradation product. nih.gov This method allows for the accurate quantification of both the parent drug and the degradant in a single chromatographic run, which is crucial for stability studies and quality control. nih.govasiapharmaceutics.info The ability to separate these components ensures that the reported concentration of the active ingredient is not falsely elevated by the presence of co-eluting impurities. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Applications

HPTLC is another valuable chromatographic technique used in the analysis of this compound. It offers advantages such as the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. asiapharmaceutics.infomdpi.comresearchgate.net HPTLC methods have been developed and validated for the determination of bumadizone in the presence of its degradation products. nih.gov

In a typical HPTLC method for bumadizone, the separation is achieved on silica (B1680970) gel 60 F254 plates. nih.gov A suitable mobile phase, such as a mixture of hexane, ethyl acetate (B1210297), and glacial acetic acid, is used to develop the chromatogram. nih.gov After development, the separated bands are quantified using a densitometer at a specific wavelength, for instance, 240 nm. nih.gov Similar to HPLC, HPTLC methods are validated for parameters like linearity, accuracy, precision, and specificity to ensure reliable results. researchgate.netnih.gov

Table 2: HPTLC Method Parameters for Bumadizone Analysis

| Parameter | Condition |

| Stationary Phase | TLC silica gel 60 F254 plates nih.gov |

| Mobile Phase | Hexane-Ethyl Acetate-Glacial Acetic Acid (8:2:0.2, v/v/v) nih.gov |

| Detection | Densitometric measurement at 240 nm nih.gov |

Spectroscopic Techniques in this compound Analysis

Spectroscopic techniques are indispensable tools for the structural elucidation and quantitative analysis of this compound. These methods are often used in conjunction with chromatographic techniques for comprehensive characterization.

Attenuated Total Reflection Fourier-Transform Infrared (ATR FT-IR) Spectroscopy

ATR FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. researchgate.netd-nb.info It requires minimal to no sample preparation, making it a convenient method for the analysis of solid samples like this compound. d-nb.infoscielo.br The ATR accessory allows for the direct analysis of powder samples. researchgate.net

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. This spectral fingerprint can be used for identification and to assess the purity of the compound. mdpi.com The technique is particularly useful for raw material identification and for detecting counterfeit pharmaceutical preparations. d-nb.info

Ultraviolet/Visible (UV/Vis) Spectrophotometry

UV/Vis spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of this compound in pharmaceutical formulations. technologynetworks.comresearchgate.net The method is based on the principle that the drug molecule absorbs light in the UV or visible region of the electromagnetic spectrum. technologynetworks.comeopcw.com The amount of light absorbed is directly proportional to the concentration of the drug in the solution, as described by the Beer-Lambert law. eopcw.com

For quantitative analysis, the absorbance of a this compound solution is measured at its wavelength of maximum absorption (λmax). As previously mentioned in the context of HPLC detection, a common wavelength for analysis is 235 nm. nih.gov The technique is validated for linearity, accuracy, and precision to ensure the reliability of the quantitative results. researchgate.net

Voltammetric and Electrochemical Approaches

Voltammetric methods are a class of electroanalytical techniques where information about an analyte is obtained by measuring the current as a function of applied potential. sapub.org These methods are recognized for their speed, simplicity, accuracy, and high sensitivity, capable of determining analyte concentrations at nano and even sub-nanomolar levels. iapchem.org In the context of pharmaceutical analysis, techniques like differential pulse voltammetry and square wave voltammetry are particularly valuable for their ability to detect trace levels of compounds in complex mixtures. mdpi.com

Recent research has highlighted the absence of documented electroanalytical methods for the quantification of bumadizone in pharmaceutical and biological samples. researchgate.net To address this, a novel voltammetric method was developed for the determination of bumadizone at nano-concentrations. researchgate.net This method is significant for its ability to quantify bumadizone in its pharmaceutical forms, in the presence of its alkaline degradant, and within biological fluids. researchgate.net

The development process involved testing various electrodes to identify the most effective one for bumadizone analysis. researchgate.net The performance of different electrodes was compared, leading to the selection of an optimal electrode that demonstrated high selectivity and low detection limits. researchgate.net This newly developed method was validated according to the International Conference on Harmonisation (ICH) guidelines and showed favorable comparisons to established reference methods. researchgate.nettsijournals.com

One of the key techniques employed in this novel approach is differential pulse voltammetry. researchgate.net This technique, known for its high sensitivity and selectivity, has been successfully applied for the determination of bumadizone in various samples, achieving excellent recovery rates without the need for preliminary separation steps. mdpi.comresearchgate.net The method's linearity was established over a specific concentration range, demonstrating its reliability for quantitative analysis. researchgate.net

The following table summarizes the key parameters of the developed differential pulse voltammetry method for bumadizone quantification:

| Parameter | Value |

| Linearity Range | 0.9 x 10² to 15 x 10² ng mL⁻¹ |

| Pulse Amplitude (ΔE) | 50 mV |

| Scan Rate (ѵ) | 30 mVs⁻¹ |

| pH | 3.0 (using 0.04 M Britton-Robinson buffer) |

Data sourced from a 2024 study on innovative voltammetric techniques for bumadizone analysis. researchgate.net

The pursuit of enhanced analytical performance in bumadizone detection has led to the exploration of nano-modified electrodes. researchgate.net Nanoparticles, such as graphene and carbon nanotubes, are used to modify electrodes to improve their electrocatalytic properties, sensitivity, and selectivity. mdpi.com

In a recent study, five different electrodes were tested for bumadizone analysis, including a carbon paste electrode (CPE) and several nano-reduced graphene oxide (nRGO) modified electrodes. researchgate.net The modification of the carbon paste electrode with 10% nano-reduced graphene oxide resulted in the best analytical performance. researchgate.net This enhanced performance is attributed to the unique properties of nRGO, which increases the effective surface area of the electrode and facilitates electron transfer. researchgate.netnih.gov

The study demonstrated that the 10% nRGO-modified CPE offered high selectivity and low detection limits for bumadizone. researchgate.net The use of this nano-modified electrode in conjunction with differential pulse voltammetry allowed for the successful determination of bumadizone in pharmaceutical preparations and biological fluids with excellent recovery. researchgate.net

The table below presents a comparison of the effective surface area of the different electrodes tested:

| Electrode Type | Effective Surface Area (cm²) |

| 10% nRGO (modified) | 0.40 |

| 20% nRGO | 0.15 |

| 15% nRGO | 0.09 |

| 5% nRGO | 0.07 |

| Carbon Paste Electrode (CPE) | 0.025 |

Data sourced from a 2024 study on innovative voltammetric techniques for bumadizone analysis. researchgate.net

The superior performance of the 10% nRGO-modified electrode is evident from its significantly larger effective surface area, which contributes to its enhanced sensitivity in detecting bumadizone. researchgate.net

Advanced Formulation Research and Drug Delivery System Design for Bumadizone Sodium

Research on Colon-Targeted Delivery Systems for Localized Action

Targeted drug delivery to the colon is a desirable strategy for treating bowel diseases such as ulcerative colitis and Crohn's disease. nih.gov For a drug like bumadizone (B43250), which can cause gastric irritation, a colon-specific delivery system ensures that the drug is protected from the acidic environment of the stomach and the enzymatic activity of the upper gastrointestinal tract. tandfonline.comeurekaselect.com The system is designed to release the active agent only upon reaching the colon, allowing for localized treatment of inflammation. tandfonline.comnih.gov This targeted approach can reduce the required dose and minimize systemic side effects. nih.gov

Research efforts have aimed to develop formulations that prevent drug release in the stomach (simulated pH 1.2) and the small intestine (simulated pH 6.8), while maximizing release in the colonic environment (simulated pH 7.4). tandfonline.comtandfonline.com This strategy is based on the distinct pH gradient and microbial environment of the colon. eurekaselect.comoatext.com

One of the leading strategies for colon-targeted delivery of bumadizone involves the use of microspheres. tandfonline.com Microspheres are small, spherical particles that can encapsulate a drug, offering a reliable method for controlled and sustained release. ijsrtjournal.com In a significant study, bumadizone calcium dihydrate was encapsulated into microspheres using an emulsion/solvent evaporation technique. tandfonline.comtandfonline.comnih.gov

The objective was to create a formulation that could be compressed into tablets for oral administration. tandfonline.com Researchers investigated the use of various time-dependent polymers to control the release of the drug. tandfonline.com The choice of polymer and the ratio of drug to polymer were found to be critical factors influencing the drug's entrapment efficiency and its subsequent release profile. tandfonline.comtandfonline.com By encapsulating bumadizone in microspheres, researchers successfully developed systems that limited drug release in the upper GI tract and provided a sustained release in the colon. tandfonline.com

Building on microsphere technology, research has progressed to the development of compressed tablets for colon-targeted delivery. tandfonline.com In these formulations, bumadizone-loaded microspheres are mixed with other pharmaceutical excipients and compressed into core tablets. tandfonline.comacop.edu.in These core tablets are then compression-coated with polymers that are resistant to the acidic environment of the stomach but are susceptible to the conditions of the colon. tandfonline.com

For instance, pectin (B1162225), a polysaccharide that is degraded by microbial enzymes in the colon, has been used as a coating material. tandfonline.comtandfonline.com This enzyme-dependent approach provides an additional layer of targeting. tandfonline.com Studies showed that compressing the microspheres into coated tablets significantly decreased the drug release in simulated gastric and upper intestinal fluids (pH 1.2 and 6.8) compared to the microspheres alone. tandfonline.com One optimized formula, which used a combination of bumadizone-CAB microspheres coated with pectin and Avicel, demonstrated minimal release in the upper GI tract and achieved almost complete release (99.7%) over 12 hours in the simulated colonic environment. tandfonline.comtandfonline.com

Research has also explored the formulation of novel chewable colon-targeted tablets of bumadizone calcium for conditions like ulcerative colitis. researchgate.net Chewable tablets offer convenience but require careful formulation to ensure palatability and proper drug release. uobaghdad.edu.iqgoogle.com

Microsphere-Based Approaches for Controlled Release

Polymer-Based Delivery Systems and Release Modulation Strategies

The selection of polymers is fundamental to designing effective controlled-release systems for bumadizone. tandfonline.comgsconlinepress.com Different polymers are used to form the matrix of the microspheres and the coating of the tablets, each contributing to the modulation of drug release. tandfonline.comtandfonline.com

In the formulation of bumadizone microspheres, polymers such as Eudragit® RS100, ethyl cellulose (B213188), and cellulose acetate (B1210297) butyrate (B1204436) (CAB) have been evaluated. tandfonline.comtandfonline.com

Eudragit® RS100 , a copolymer of methacrylic acid and methyl methacrylate (B99206) with low permeability, was found to provide a slower release of bumadizone compared to the other polymers tested. tandfonline.com

Ethyl cellulose also demonstrated the ability to sustain drug release. tandfonline.com

Cellulose Acetate Butyrate (CAB) was another key polymer investigated. Microspheres prepared with CAB showed lower entrapment efficiency compared to Eudragit and ethyl cellulose, which was attributed to its higher permeability characteristics. tandfonline.com

The drug-to-polymer ratio was identified as a critical factor influencing the release rate. tandfonline.com Generally, a higher proportion of the drug relative to the polymer resulted in a faster and more complete release over 12 hours. tandfonline.com For tablet coatings, enzyme-dependent polymers like pectin are particularly useful for colon targeting. tandfonline.comoatext.com Pectin remains intact in the stomach and small intestine but is broken down by enzymes produced by colonic microflora, triggering drug release specifically in the target area. tandfonline.comtandfonline.com The addition of pectinase (B1165727) to the in vitro dissolution medium confirmed this mechanism, showing a significant increase in drug release from pectin-coated tablets. tandfonline.com

Application of Factorial Design and Optimization Methodologies in Formulation Development

To systematically optimize the formulation of bumadizone delivery systems, researchers have employed factorial design methodologies. tandfonline.comjopcr.com A 3² full factorial design is a powerful statistical tool used to study the effects of different variables and their interactions on the final product characteristics. tandfonline.comresearchgate.net

In the development of bumadizone microspheres, a 3² factorial design was used to investigate two independent variables at three different levels: tandfonline.comtandfonline.com

Polymer Type: Eudragit® RS100, Ethyl Cellulose, and Cellulose Acetate Butyrate (CAB).

Drug-to-Polymer Ratio: 1:1, 9:1, and 18:1.

The study evaluated the impact of these variables on key responses, including production yield, drug entrapment efficiency, and in vitro drug release over 12 hours. tandfonline.com

Table 1: 3² Factorial Design for Bumadizone Microsphere Preparation This table outlines the independent variables and their levels used in the experimental design to optimize the microsphere formulation.

| Independent Variables | Level 1 | Level 2 | Level 3 |

| Polymer Type | Eudragit® RS100 | Ethyl Cellulose | Cellulose Acetate Butyrate (CAB) |

| Drug:Polymer Ratio | 1:1 | 9:1 | 18:1 |

Source: tandfonline.comtandfonline.com

This statistical approach allowed researchers to identify the optimal combination of factors. tandfonline.com The analysis revealed that both polymer type and drug-to-polymer ratio had significant effects on entrapment efficiency and drug release. tandfonline.comtandfonline.com Based on these results, candidate formulas showing high yield, maximum entrapment, and the desired release profile (minimal release at pH 1.2 and 6.8, maximum at pH 7.4) were selected for further development into compression-coated tablets. tandfonline.comtandfonline.com

In Vitro Drug Release Profiling and Evaluation Methods

The evaluation of in vitro drug release is a critical step to ensure that the formulation will perform as intended in the body. youtube.com For colon-targeted systems, release studies are typically conducted using a gradient pH method to simulate the transit of the dosage form through the gastrointestinal tract. tandfonline.comscielo.br

The standard procedure involves: tandfonline.com

Testing in 0.1 N HCl (pH 1.2) for 2 hours to simulate the stomach.

Transferring to a phosphate (B84403) buffer of pH 6.8 for 2-4 hours to simulate the small intestine.

Finally, moving to a phosphate buffer of pH 7.4 for the remaining duration (up to 12 hours) to simulate the colonic environment.

Samples are withdrawn at predetermined intervals and analyzed spectrophotometrically to determine the cumulative percentage of drug released. tandfonline.comfarmaciajournal.com The release profiles of the experimental formulations are often compared to that of a conventional, immediate-release tablet. tandfonline.com

Table 2: In Vitro Release Characteristics of Selected Bumadizone Formulations This table summarizes the drug release data for different bumadizone formulations at various pH levels, simulating different parts of the GI tract.

| Formulation | Polymer | Drug:Polymer Ratio | % Release after 2h (pH 1.2) | Total % Release after 4h (pH 1.2 & 6.8) | Total % Release after 12h (pH 7.4) |

| F5 | Ethyl Cellulose | 9:1 | 14.11% | 50.82% | Not specified |

| F7 | CAB | 1:1 | 3.71% | 15.35% | 21.63% |

| F9 | CAB | 18:1 | Not specified | Not specified | 99.1% |

| F15 (Tablet) | CAB (Microsphere) + Pectin/Avicel (Coat) | 18:1 | < 7.26% | < 7.26% | 99.7% (with pectinase) |

| Marketed Tablet | - | - | Not specified | Not specified | 100% (after 3 hours) |

Source: tandfonline.com

Results from these studies confirmed the success of the colon-targeted formulations. tandfonline.com While a marketed bumadizone tablet released 100% of its content within 3 hours, the optimized microsphere-based tablets showed minimal release in the first 4 hours, followed by a sustained release at pH 7.4. tandfonline.com The release kinetics were also analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release. The optimized tablet formulation (F15) was found to follow a zero-order release model, indicating a constant rate of drug release over time. tandfonline.comtandfonline.com

Computational and Theoretical Studies on Bumadizone Sodium

Molecular Modeling and Simulation Approaches for Structural Analysis

Molecular modeling and simulation are powerful computational techniques used to represent and study the three-dimensional structure and dynamic behavior of molecules. springer.comnih.gov These approaches are crucial for analyzing the conformational landscape of a drug molecule like bumadizone (B43250), which dictates how it interacts with biological targets. mdpi.com

Structural analysis of bumadizone can be approached using a combination of experimental data and computational modeling. Techniques like Attenuated Total Reflection Fourier-transform infrared (ATR FT-IR) spectroscopy, for example, provide valuable information about the vibrational modes of the molecule's functional groups. mdpi.com In one study, ATR FT-IR spectroscopy was used for the quantitative assessment of several non-steroidal anti-inflammatory drugs (NSAIDs), including bumadizone. mdpi.com The analysis focused on specific spectral regions, such as the one assigned to the carboxylate (–COO⁻) group, which is critical for the molecule's activity and salt formation. mdpi.com

Computational methods, such as molecular mechanics (MM) force fields, can then be used to generate and analyze the conformational space of bumadizone. mdpi.com By calculating the potential energy of different conformations, researchers can identify low-energy, stable structures that are likely to be biologically relevant. These models can be refined and validated by comparing calculated properties, such as vibrational frequencies, with experimental spectroscopic data. mdpi.com For instance, the analysis of the IR spectrum for a related compound, diclofenac (B195802) sodium, focused on the ~1600–1500 cm⁻¹ region corresponding to the –COO- group to quantify the drug. mdpi.com A similar approach for bumadizone would provide critical data for building and validating its molecular model.

Table 1: Representative Spectroscopic Data for Functional Group Analysis of Bumadizone Analogs

| Functional Group | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Significance for Structural Analysis |

|---|---|---|---|

| Carboxylate (–COO⁻) | ATR FT-IR | ~1600–1550 | Confirms the salt form and is critical for intermolecular interactions. Differences in this region can indicate changes in concentration or binding state. mdpi.com |

| Carbonyl (C=O) | ATR FT-IR | ~1700–1650 | Indicates the presence of the carbonyl group within the malonate-derived structure, a key feature of bumadizone's core. |

| N-H (Amide/Hydrazine) | ATR FT-IR | ~3300–3100 | Relates to the hydrazine (B178648) moiety, which is crucial for the molecule's chemical identity and potential for hydrogen bonding. |

This table is illustrative and based on typical values for the functional groups present in bumadizone and related compounds as analyzed by IR spectroscopy.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. taylorfrancis.commdpi.com These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and molecular electrostatic potential (MESP). mdpi.comnih.gov Such calculations have been noted in the literature for bumadizone, highlighting their importance in understanding its chemical behavior. scispace.com

DFT studies can elucidate the reactivity and stability of bumadizone sodium. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and can more readily participate in chemical reactions.

Furthermore, DFT calculations can map the MESP onto the molecule's electron density surface. This map reveals the distribution of charge, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MESP would highlight the negative potential around the carboxylate and carbonyl oxygen atoms, which are likely sites for interactions with positive ions or electrophilic regions of biological macromolecules. The distribution of electron density is fundamental to understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are central to drug-receptor binding. mdpi.com

This table presents typical parameters obtained from DFT calculations and their general significance in medicinal chemistry.

In Silico Prediction of Pharmacological Interactions and Binding Affinities

In silico methods are widely used to predict the pharmacological interactions of drug candidates, helping to identify potential targets and anticipate drug-drug interactions (DDIs). nih.govnih.gov These computational approaches range from machine learning algorithms trained on large datasets of known interactions to physics-based methods like molecular docking. paperswithcode.comsnv63.ru

For bumadizone, in silico tools can predict its interactions with metabolizing enzymes, transporters, and therapeutic targets. Physiologically-based pharmacokinetic (PBPK) models, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug, and predict how co-administered drugs might alter its plasma concentration. allucent.commdpi.com Public databases, such as DrugBank, compile predicted DDIs based on known metabolic pathways and structural similarities. Bumadizone is predicted to interact with numerous other drugs, often by altering their excretion rate, which could lead to higher serum levels. drugbank.com

Molecular docking is another powerful in silico technique used to predict the binding affinity and orientation of a ligand (drug) within the active site of a target protein. journalsarjnp.comchula.ac.th This method requires the 3D structure of the target and involves sampling many possible conformations of the ligand at the binding site, scoring them based on how well they fit and interact. chemmethod.com While specific docking studies for bumadizone are not detailed in the provided search results, its known anti-inflammatory and analgesic properties suggest that cyclooxygenase (COX) enzymes would be primary targets for such investigations. Predicting the binding affinity (often expressed as Ki, Kd, or IC₅₀) helps in ranking potential drug candidates and understanding their mechanism of action. frontiersin.org Advanced deep learning models are also emerging as powerful tools for predicting drug-target binding affinity directly from sequence data, bypassing the need for 3D structures. paperswithcode.comresearchgate.net

Table 3: Selected Predicted Drug-Drug Interactions for Bumadizone

| Interacting Drug | Predicted Effect | Potential Consequence |

|---|---|---|

| Abacavir | Bumadizone may decrease the excretion rate of Abacavir. drugbank.com | Could result in a higher serum level of Abacavir. drugbank.com |

| Aceclofenac | The risk or severity of adverse effects can be increased. drugbank.com | Increased potential for side effects common to NSAIDs. |

| Alteplase | The risk or severity of bleeding and hemorrhage can be increased. drugbank.com | Enhanced anticoagulant effect. |

| Amikacin | Bumadizone may decrease the excretion rate of Amikacin. drugbank.com | Could result in a higher serum level of Amikacin. drugbank.com |

| Bisoprolol | Bumadizone may decrease the antihypertensive activities of Bisoprolol. drugbank.com | Reduced efficacy of the blood pressure medication. |

Source: This data is derived from predicted interactions listed in the DrugBank database. drugbank.com

Comparative Research and Analogue Studies of Bumadizone Sodium Within the Non Steroidal Anti Inflammatory Drug Class

Cross-Compound Structure-Activity Relationship Investigations

The structure-activity relationship (SAR) explores how a molecule's chemical structure relates to its biological activity, guiding the design of new drugs by identifying key chemical features responsible for their effects. For NSAIDs, SAR studies are crucial for optimizing efficacy and minimizing side effects.

Bumadizone (B43250) is structurally related to phenylbutazone (B1037), another NSAID, and is sometimes referred to as a pyrazolone (B3327878) derivative. chemicalbook.com It is also classified as an acetic acid derivative. tandfonline.com The core structure of bumadizone, which features a butylmalonic acid mono(1,2-diphenylhydrazide), is central to its anti-inflammatory action. nih.govchemicalbook.com While the general principle of NSAID activity involves the inhibition of cyclooxygenase (COX) enzymes, specific structural attributes determine the potency and selectivity of this inhibition.

Detailed, publicly available research that systematically modifies the bumadizone structure and correlates these changes with pharmacological activity is limited. However, its classification provides a framework for understanding its SAR in the context of other NSAIDs. For instance, the acidic moiety is a common feature in many NSAIDs, crucial for binding to the active site of COX enzymes. The lipophilic nature of the rest of the molecule, including the butyl and diphenyl groups in bumadizone, influences its absorption, distribution, and binding characteristics.

Comparative Preclinical Pharmacological Profiles of Structurally Related Compounds

The evaluation of a drug's preclinical pharmacological profile is essential to determine its potential therapeutic efficacy. While comprehensive preclinical data comparing bumadizone sodium to its structural analogues is not widely available in the literature, clinical studies have provided some comparative insights into its effectiveness.

A double-blind crossover trial involving 56 patients with rheumatoid arthritis compared the efficacy of bumadizone calcium with a placebo, paracetamol, and acetylsalicylic acid (aspirin). journals.co.za The results demonstrated that bumadizone was statistically superior to both placebo and paracetamol in improving objective and subjective measures of the disease. journals.co.za In a direct comparison within the same study, bumadizone was judged to be more effective than high-dosage acetylsalicylic acid in 13 patients, while acetylsalicylic acid was favored in 4 patients. journals.co.za Although not statistically conclusive, this suggests that bumadizone's anti-inflammatory and analgesic properties are at least comparable to those of high-dose salicylates. journals.co.za

The primary mechanism for bumadizone's anti-inflammatory effect is the inhibition of prostaglandin (B15479496) synthesis, a hallmark of the NSAID class. nih.gov This action is shared by structurally related compounds like phenylbutazone as well as other NSAIDs such as acetylsalicylic acid. nih.gov The comparative potency and selectivity against COX-1 and COX-2 enzymes are what differentiate the pharmacological profiles within this class, but specific preclinical data tables for such comparisons involving bumadizone are not readily found.

Table 1: Clinical Efficacy Comparison of Bumadizone

| Comparator | Number of Patients Preferring Bumadizone | Number of Patients Preferring Comparator | Outcome |

|---|---|---|---|

| Paracetamol | 17 | 0 (3 no difference) | Bumadizone superior (p<0.01) |

| Acetylsalicylic Acid | 13 | 4 | Suggests at least equal efficacy |

Data sourced from a clinical trial in patients with rheumatoid arthritis. journals.co.za

Research on the Development of Novel Analogues with Modified Pharmacological Characteristics

The development of novel analogues of existing drugs is a common strategy to improve pharmacological characteristics, such as enhancing efficacy, increasing selectivity, or improving the safety profile.

In the case of bumadizone, research has been documented not on the synthesis of new chemical analogues but on the creation of novel drug delivery systems to modify its pharmacokinetic profile. One such study focused on developing colon-targeted microspheres of bumadizone calcium dihydrate. tandfonline.com The objective was to create a formulation that prevents the release of the drug in the stomach and small intestine, delivering it specifically to the colon. tandfonline.com This approach aims to maximize the local anti-inflammatory effect in conditions like inflammatory bowel disease while minimizing the systemic exposure that can lead to gastrointestinal side effects common to NSAIDs. tandfonline.com An in-vivo study in a rabbit model of colitis showed that this novel formulation resulted in a significant decrease in myeloperoxidase activity (a marker of inflammation) compared to the standard marketed product. tandfonline.com

While this represents a modification of the drug's delivery and absorption profile, literature detailing the synthesis of new molecular analogues of bumadizone with inherently different pharmacological activities (e.g., higher COX-2 selectivity) was not identified in available resources.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Bumadizone |

| This compound |

| Bumadizone Calcium |

| Phenylbutazone |

| Paracetamol |

Future Directions and Emerging Research Avenues for Bumadizone Sodium

Integration of Advanced Analytical Techniques in Complex Research Matrices

The accurate quantification of bumadizone (B43250) and its metabolites in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic and metabolic studies. nih.gov While traditional methods have been employed, the future lies in the integration of more advanced and sensitive analytical techniques.

Several modern analytical methodologies are available for the detection and quantification of NSAIDs. nih.gov These include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with various detectors (ultraviolet, diode array, fluorescence), and tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comresearchgate.net The choice of method often depends on the specific requirements of the study, including the need for sensitivity and specificity. mdpi.com For instance, GC-MS often requires a derivatization step to improve the volatility and thermal stability of NSAIDs, with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a common choice. mdpi.com

Sample preparation is a critical step to remove interferences from complex biological samples. nih.gov Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the more recent fabric phase sorptive extraction (FPSE) and in-tube solid-phase microextraction (in-tube SPME) are employed to isolate and concentrate the analytes before analysis. nih.govmdpi.comrsc.org The development of automated systems that integrate sample extraction with online LC-MS analysis can significantly shorten analysis time and improve throughput. rsc.org

Recent innovations also include the development of novel voltammetric methods for the determination of bumadizone at nano-concentrations, offering a potentially greener and more efficient analytical approach. dntb.gov.ua These electrochemical methods have shown high sensitivity and have been successfully applied to pharmaceutical and biological fluids. dntb.gov.ua

Table 1: Advanced Analytical Techniques for NSAID Analysis

| Analytical Technique | Sample Preparation Method(s) | Key Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Derivatization (e.g., with BSTFA) | High specificity and sensitivity. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) with UV/DAD/Fluorescence | LLE, SPE, In-tube SPME | Versatility with different detectors, suitable for various NSAIDs. nih.govresearchgate.netrsc.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LLE, SPE, FPSE | High sensitivity and selectivity, suitable for complex matrices. mdpi.comresearchgate.net |

| Voltammetric Methods | Direct analysis or minimal sample preparation | High sensitivity, potential for miniaturization and green chemistry. dntb.gov.ua |

Development of Predictive Preclinical Models for Enhanced Translational Research

The translation of preclinical findings to clinical efficacy is a significant challenge in drug development. frontiersin.orgnih.gov For bumadizone, developing more predictive preclinical models is essential to better understand its anti-inflammatory mechanisms and to anticipate its performance in humans.

In vivo animal models are fundamental for evaluating the anti-inflammatory activity of new drug candidates. ijpsr.comijpras.com The carrageenan-induced paw edema model in rats is a widely used and robust predictor of the clinical potency of NSAIDs. nih.govmdpi.com Other models of acute inflammation include those induced by agents like brewer's yeast and dextran. ijpras.com For chronic inflammation, models such as cotton pellet-induced granuloma and adjuvant-induced arthritis are utilized. ijpsr.com

However, a single preclinical model often cannot fully replicate the complexity of human inflammatory diseases. nih.gov Therefore, a combination of different animal models may provide a more comprehensive assessment. nih.gov Furthermore, there is a growing need for preclinical models that can better predict potential adverse effects and help in establishing a therapeutic window.

The limitations of animal models have spurred the development of more sophisticated systems. crownbio.com These include patient-derived xenografts (PDX), organoids, and humanized models that more closely mimic human disease conditions. crownbio.com Integrating data from these advanced models with computational simulations can help refine predictions of clinical outcomes. frontiersin.org

Table 2: Preclinical Models for Evaluating Anti-inflammatory Agents

| Model Type | Specific Model | Inflammatory Condition | Key Parameters Measured |

|---|---|---|---|

| Acute Inflammation | Carrageenan-induced paw edema | Acute inflammation and edema | Paw volume/thickness. nih.govmdpi.com |

| Acute Inflammation | Acetic acid-induced vascular permeability | Increased vascular leakage | Amount of dye extravasation. ijpras.com |

| Chronic Inflammation | Cotton pellet-induced granuloma | Proliferative phase of inflammation | Weight of granuloma tissue. ijpsr.com |

| Chronic Inflammation | Adjuvant-induced arthritis | Chronic arthritis | Paw swelling, joint damage. ijpsr.com |

Refined Computational Approaches for De Novo Drug Design and Optimization

Computational methods are playing an increasingly vital role in drug discovery and development, offering the potential to accelerate the design of new and improved therapeutic agents. nih.gov For bumadizone, these approaches can be used to design novel analogs with enhanced efficacy, selectivity, and an improved safety profile.

De novo drug design involves the creation of novel molecular structures, often guided by the three-dimensional structure of the target protein. researchgate.net In the case of bumadizone, the primary target is cyclooxygenase (COX). phcogj.com Structure-based drug design (SBDD) utilizes the known crystal structures of COX-1 and COX-2 to design ligands that can bind with high affinity and selectivity. biolifesas.orgnih.gov Molecular docking simulations are a key tool in SBDD, used to predict the binding modes and affinities of potential inhibitors. phcogj.comnih.gov

Recent advancements in artificial intelligence (AI) and deep learning are revolutionizing computational drug design. researchgate.netsilicos-it.be Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can explore vast chemical spaces to propose novel molecules with desired properties. researchgate.net

In addition to designing new molecules, computational tools are also used to predict the pharmacokinetic and toxicological properties of compounds (in silico ADMET prediction). phcogj.commdpi.com This allows for the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. mdpi.com

Table 3: Computational Approaches in Drug Design for COX Inhibitors

| Computational Method | Application | Key Outcome |

|---|---|---|

| Molecular Docking | Predicts binding of ligands to COX enzymes. | Binding affinity and interaction patterns. biolifesas.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex. | Stability of binding and conformational changes. biolifesas.org |

| De Novo Design Algorithms | Generates novel molecular structures. | New chemical entities with potential for COX inhibition. researchgate.netnih.gov |

| In Silico ADMET Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity. | Early assessment of drug-like properties. phcogj.commdpi.com |

Q & A

Q. What analytical techniques are recommended for characterizing the physicochemical properties of Bumadizone sodium in solid dosage forms?

Methodological Answer:

- Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are critical for identifying chemical interactions between this compound and excipients. FTIR confirms the absence of drug-polymer incompatibility, while DSC detects thermal behavior changes (e.g., melting point consistency at 157–159°C) .

- Scanning Electron Microscopy (SEM) evaluates particle morphology and coating uniformity. For example, spherical pellets with smooth surfaces indicate optimal formulation .

Q. How should researchers design experiments to optimize this compound formulations for colon-targeted delivery?

Methodological Answer:

- Use factorial design (e.g., 3²-full factorial) to evaluate factors like polymer concentration (Eudragit S100, HPMC K15M) and coating levels. This approach identifies significant variables (e.g., pH-dependent drug release) and interactions between factors .

- Include pH-dependent dissolution testing (e.g., 2 hours in pH 1.2, 4 hours in pH 6.8, 12 hours in pH 7.4) to simulate gastrointestinal conditions and validate targeting efficiency .

Q. What stability testing protocols are essential for this compound formulations under accelerated conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess physical stability (e.g., friability, drug content uniformity) and chemical degradation. Monitor changes using HPLC to quantify impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in drug release profiles between in vitro and in vivo studies for this compound?

Methodological Answer:

- Perform IVIVC (In Vitro-In Vivo Correlation) studies using animal models to align dissolution data with pharmacokinetic results. Adjust formulation variables (e.g., polymer viscosity, coating thickness) iteratively to address discrepancies .

- Validate methods with sensitivity analysis to identify critical parameters (e.g., enzymatic activity in the colon) that may alter release kinetics .

Q. What strategies are effective for optimizing the sustained release of this compound while minimizing burst release in initial gastric phases?

Methodological Answer:

- Combine pH-sensitive polymers (Eudragit S100) with hydrophobic agents (ethyl cellulose) to create dual-barrier coatings. For example, 5% coating levels reduce gastric release (<0.5% in pH 1.2) while enabling >85% release in colonic pH .

- Use response surface methodology (RSM) to model nonlinear relationships between coating thickness and drug release rates .

Q. How should mechanistic studies be designed to elucidate this compound’s therapeutic efficacy in inflammatory bowel disease (IBD) models?

Methodological Answer:

- Employ gene expression profiling (e.g., TNF-α, IL-6) in murine colitis models to correlate drug release kinetics with anti-inflammatory activity. Pair this with histopathological analysis of colon tissues to validate targeting efficiency .

- Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to quantify dose-response relationships and optimize dosing regimens .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound formulations?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA or PLS) to identify sources of variability (e.g., excipient purity, granulation moisture content).

- Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) and control strategies (e.g., HPLC peptide content analysis) to minimize variability in sensitive bioassays .

Methodological Frameworks

- For hypothesis development, use PICO (Population: IBD models; Intervention: Colon-targeted pellets; Comparison: Uncoated formulations; Outcome: Sustained drug release) .

- Evaluate research feasibility via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), ensuring alignment with translational goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.